molecular formula C16H14O6 B148689 9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one CAS No. 135366-51-7

9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one

Cat. No. B148689
M. Wt: 302.28 g/mol
InChI Key: MLOREYFCGKCPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one is a naturally occurring compound found in plants. It is also known as xanthotoxin or methoxsalen. This compound has been studied extensively for its potential use in scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one is not fully understood. It is believed to work by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It also has the ability to absorb UV light, which makes it useful in phototherapy for the treatment of skin diseases.

Biochemical And Physiological Effects

9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, reduce inflammation, and induce apoptosis in cancer cells. It has also been found to absorb UV light, which makes it useful in the treatment of skin diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one in lab experiments is its unique properties, including its antimicrobial, anti-inflammatory, and anticancer properties. However, one limitation is that it is difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one. One potential direction is the development of new phototherapy treatments for skin diseases using this compound. Another potential direction is the study of its potential use in the treatment of other diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound.
In conclusion, 9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one is a naturally occurring compound with unique properties that make it useful in scientific research applications. Its antimicrobial, anti-inflammatory, and anticancer properties have been studied extensively, and it has shown potential in the treatment of skin diseases. Further research is needed to fully understand its mechanism of action and explore its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one involves the extraction of the compound from plants or the chemical synthesis of the compound. The chemical synthesis involves the reaction of psoralen with hydrogen peroxide in the presence of a catalyst.

Scientific Research Applications

9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one has been studied for its potential use in scientific research applications. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in phototherapy for the treatment of skin diseases such as psoriasis and vitiligo.

properties

IUPAC Name

9-(2-hydroperoxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-9(2)12(22-18)8-20-16-14-11(5-6-19-14)7-10-3-4-13(17)21-15(10)16/h3-7,12,18H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOREYFCGKCPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928974
Record name 9-[(2-Hydroperoxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one

CAS RN

135366-51-7
Record name 9-((2-Hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135366517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[(2-Hydroperoxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.